molecular formula C3H5NO B1332698 Azetidin-3-one CAS No. 54044-11-0

Azetidin-3-one

Cat. No. B1332698
CAS RN: 54044-11-0
M. Wt: 71.08 g/mol
InChI Key: XPRVSYXHPUYSGF-UHFFFAOYSA-N
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Description

Azetidin-3-one is a four-membered cyclic lactam, also known as a beta-lactam, which is recognized for its utility as a building block in the synthesis of a wide array of organic molecules. The strain energy associated with its structure, along with its versatility as an intermediate, makes it a valuable synthon for creating compounds that are biologically significant, even those that do not contain the beta-lactam ring itself .

Synthesis Analysis

The synthesis of azetidin-3-one derivatives and related structures has been explored through various methods. For instance, the reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 has been shown to be a powerful method for creating stereodefined aziridines and azetidines . Additionally, the use of calcium(II)-catalyzed Friedel-Crafts reactions and iron-catalyzed thiol alkylations has been employed to synthesize 3,3-diarylazetidines and 3-aryl-3-sulfanyl azetidines, respectively, demonstrating the versatility of azetidin-3-ones in organic synthesis . Furthermore, the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into various trifluoromethyl-containing compounds highlights the potential of azetidin-3-ones as building blocks for diverse chemical structures .

Molecular Structure Analysis

The molecular structure of azetidin-3-ones is characterized by the presence of a strained four-membered lactam ring. This strain is a key factor in the reactivity of these compounds, as it can be exploited in various chemical transformations to create new bonds and molecular frameworks. The presence of substituents on the azetidin-3-one ring can significantly influence the reactivity and the outcome of the synthesis, as seen in the preparation of 3-alkylidene/alkylazetidin-2-ones from azetidin-2,3-diones .

Chemical Reactions Analysis

Azetidin-3-ones undergo a variety of chemical reactions, which can be manipulated to synthesize a wide range of derivatives. For example, the iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones showcases the ability to introduce heterocyclic substituents onto the azetidin-3-one framework . Additionally, the reactions of azetidin-3-ones derived from amino acids with nucleophiles result in the formation of amino-alcohol and amino-acid derivatives, further demonstrating the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-3-ones are influenced by their strained ring structure and the nature of their substituents. These properties are crucial in determining their reactivity and suitability as intermediates in the synthesis of target molecules. For instance, the synthesis and evaluation of N/C-4 substituted azetidin-2-ones as antimicrobial agents highlight the importance of structural features in biological activity . Moreover, the inhibitory activities of 3-(2-oxopropylidene)azetidin-2-one derivatives against platelet aggregation indicate the potential medicinal applications of these compounds .

Scientific Research Applications

Azetidines, including Azetidin-3-one, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

  • Organic Synthesis and Medicinal Chemistry

    • Azetidines are used in organic synthesis and medicinal chemistry . They are significantly more stable than related aziridines, which makes them easier to handle .
    • They have unique reactivity that can be triggered under appropriate reaction conditions .
  • Synthesis of New Heterocyclic Amino Acid Derivatives

    • Azetidin-3-one is used in the synthesis of new heterocyclic amino acid derivatives .
    • The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Synthesis and Reactivity of Azetidines

    • Azetidines, including Azetidin-3-one, have seen remarkable advances in their chemistry and reactivity .
    • They are used in the synthesis of various compounds and have found applications in drug discovery, polymerization, and as chiral templates .
  • Polymerization

    • Azetidin-3-one can be used in the polymerization of ring-strained nitrogen-containing monomers .
    • Despite the difficulties associated with controlling the polymerization, the resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
  • Production of Azetidine

    • Azetidin-3-one can also be used in the production of azetidine .
    • More effective production methods involve a mixture of lithium aluminium hydride and aluminium trichloride .
  • Gold-Catalyzed Intermolecular Oxidation of Alkynes

    • Azetidin-3-one is used in a flexible and stereoselective synthesis process through gold-catalyzed intermolecular oxidation of alkynes .
    • This method bypasses toxic diazo intermediates and allows for the efficient synthesis of chiral azetidin-3-ones with typically >98% e.e .
  • Synthesis of New Heterocyclic Amino Acid Derivatives

    • Azetidin-3-one is used in the synthesis of new heterocyclic amino acid derivatives .
    • The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Diastereoselective Synthesis of 2,3-Disubstituted 1-Arylazetidines

    • Azetidin-3-one is used in the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines .
    • The synthetic protocol involves the treatment of azetidin-2-ones with sodium borohydride in isopropanol to afford the diastereoselective formation .

Safety And Hazards

Azetidin-3-one may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Future Directions

Azetidin-3-one has potential applications in the synthesis of functionalized azetidines . It can serve as versatile substrates for the synthesis of functionalized azetidines . Future research may focus on developing new synthetic methodologies for heterocyclic compounds .

properties

IUPAC Name

azetidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c5-3-1-4-2-3/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRVSYXHPUYSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363971
Record name Azetidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-one

CAS RN

54044-11-0
Record name Azetidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
Y Dejaegher, NM Kuz'menok, AM Zvonok… - Chemical …, 2002 - ACS Publications
… 4 does not result from a steric interaction between the ethyl substituent and the carbonyl group but reflects an electronic structure of the nonsymmetrically substituted azetidin-3-one. …
Number of citations: 136 pubs.acs.org
EG Burke, JM Schomaker - Angewandte Chemie, 2015 - Wiley Online Library
… azetidin-3-one products through judicious choice of the silyl group. For example, when the bulky TBS group was employed to prepare the azetidin-3-one 6… of the azetidin-3-one scaffold. …
Number of citations: 28 onlinelibrary.wiley.com
L Ye, W He, L Zhang - Angewandte Chemie, 2011 - Wiley Online Library
… very differently from its alcohol counterpart, and azetidin-3-one 3 a was formed in only 28 % … Pleasingly, azetidin-3-one 2 was formed in an 85 % (82 % isolated) yield, and the reaction …
Number of citations: 217 onlinelibrary.wiley.com
ZG Aliev, LO Atovmyan, AM Sipyagin… - Chemistry of …, 1987 - Springer
… One is the arenesulfonyl derivative of azetidin-3-one (II), the other is an acyclic ~hydroxy-methyl ketone. The IR spectra of the latter show NH and OH absorption at 3250, and absorption …
Number of citations: 3 link.springer.com
RF Martinez, GWJ Fleet - Tetrahedron: Asymmetry, 2014 - Elsevier
… with ammonium formate in the presence of 10% palladium on carbon gave 12, which upon subsequent oxidation by Dess–Martin periodinane led to the stable bicyclic azetidin-3-one 14 …
Number of citations: 13 www.sciencedirect.com
J Podlech, D Seebach - Helvetica chimica acta, 1995 - Wiley Online Library
… Very recently, the formation of an oxime of a azetidin-3-one followed by reaction with 99% HNO, was published [2b]. In this paper, a new route to azetidin-3-01s using 1,3-dihalopropan-2…
Number of citations: 67 onlinelibrary.wiley.com
A MORIMOTO, T OKUTANI… - Chemical and …, 1973 - jstage.jst.go.jp
… Although quite an extensive investigation has been done on azetidin-2-ones, only a few papers have been reported on azetidin-3-one derivatives. The compounds which fall in this …
Number of citations: 1 www.jstage.jst.go.jp
AK Pancholi, JV Geden, GJ Clarkson… - The Journal of Organic …, 2016 - ACS Publications
… Our proposed strategy from commercial N-Boc-azetidin-3-one is depicted in Scheme 1. The … hydrazones derived from N-Boc-azetidin-3-one, offering a procedurally straightforward route …
Number of citations: 10 pubs.acs.org
GS Singh - Tetrahedron, 2003 - Elsevier
… Recently, 3,3-dihydroxyazetidine, the hydrate of azetidin-3-one, has been isolated from Bacillus cereus and has been found to act as a growth-promoting factor for several stains of …
Number of citations: 323 www.sciencedirect.com
S Gérard, M Raoul, J Sapi - 2006 - Wiley Online Library
… Since the azetidin-3-one core has been used as a precursor for the synthesis of the natural … at the C-4 position of the corresponding azetidin-3-one obtained through a high-temperature …

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